II-B08 is a salicylic acid-based small molecule identified through a combinatorial library approach targeting both the active site and nearby subpockets of SHP2. [] This strategy aims to enhance affinity and selectivity for the enzyme. II-B08 demonstrates promising anticancer and antileukemia properties in preclinical studies. []
Synthesis Analysis
A detailed description of the synthetic route for II-B08 can be found in the paper titled "Salicylic acid based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2)." [] The synthesis involves a multi-step process utilizing a combinatorial library approach to optimize binding to both the active site and unique subpockets of SHP2.
Molecular Structure Analysis
The molecular structure of II-B08 has been elucidated using X-ray crystallography, revealing its interactions with the SHP2 enzyme. [] The paper "Salicylic acid based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2)" provides a detailed analysis of the crystal structure and discusses the molecular determinants for potent and selective SHP2 inhibition. []
Mechanism of Action
II-B08 acts by binding to and inhibiting the protein tyrosine phosphatase SHP2. [] SHP2 plays a crucial role in regulating cell growth and survival signaling pathways, including the RAS-MAPK pathway. [, , ] By inhibiting SHP2, II-B08 disrupts these signaling pathways, leading to reduced cell proliferation and increased apoptosis in various cancer cells. [, , , , , , ]
Block growth factor-stimulated ERK1/2 activation: This suggests interference with the RAS-MAPK pathway, a key driver of cell growth and proliferation. []
Inhibit hematopoietic progenitor proliferation: This highlights potential for treating hematological malignancies. []
Reduce tumor burden in mouse models of glioblastoma: This demonstrates in vivo efficacy in a specific cancer type. []
Synergize with other RAS-MAPK pathway inhibitors: This indicates potential for combination therapies in resistant cancers. []
Applications
Acute Myeloid Leukemia (AML): Studies show II-B08 suppresses the growth of cells bearing activating mutations in the FLT3 and KIT receptors, both implicated in AML development. [, ] Furthermore, it demonstrates efficacy in combination with the PI3K inhibitor LY294002, suggesting potential for synergistic therapeutic approaches. []
Systemic Mastocytosis (SM): Research indicates that II-B08 effectively targets oncogenic KIT signaling, leading to reduced disease burden in preclinical SM models. [] Its synergistic effects with the multi-kinase inhibitor Dasatinib highlight potential for combination therapies in SM. []
Glioblastoma (GBM): Studies demonstrate that II-B08 promotes tyrosine phosphorylation of Ras, leading to decreased downstream MAPK/ERK signaling and reduced tumor burden in GBM models. [] This suggests potential as a single-agent therapy for GBM.
Neuroblastoma: Research indicates that while NRAS mutations can confer resistance to II-B08 as a single agent, combining it with other RAS-MAPK pathway inhibitors like trametinib, vemurafenib, and ulixertinib overcomes this resistance and effectively suppresses neuroblastoma growth. [, ] This highlights the potential of II-B08 in combination therapies for neuroblastoma, particularly in relapsed cases often harboring NRAS mutations.
Related Compounds
LY294002
Compound Description: LY294002 is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) []. It is widely used as a research tool to study the PI3K/AKT signaling pathway.
Relevance: II-B08 enhances the efficacy of LY294002 in suppressing KITD814V-induced ligand-independent growth in vitro and myeloproliferative disease (MPD) in vivo []. This suggests that SHP2, the target of II-B08, cooperates with PI3K in inducing MPD.
SHP099
Compound Description: SHP099 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 [, ]. It has demonstrated efficacy in preclinical models of various cancers driven by SHP2 activity.
Relevance: SHP099 is another SHP2 inhibitor, similar to II-B08, that has been studied in the context of cancer treatment. Studies have shown that NRAS mutation status can influence the sensitivity of neuroblastoma cells to SHP099, with NRAS wild-type cells displaying higher sensitivity compared to NRAS mutant cells []. This is relevant to II-B08 as it also targets SHP2 and could potentially face similar resistance mechanisms depending on the genetic background of the tumor cells.
RMC-4550
Compound Description: RMC-4550 is an allosteric SHP2 inhibitor currently under investigation in clinical trials for the treatment of various cancers [].
Relevance: Similar to II-B08 and SHP099, RMC-4550 targets SHP2, highlighting the potential of SHP2 inhibition as a therapeutic strategy for cancers. The research suggests that combining SHP2 inhibitors like RMC-4550 with other RAS pathway inhibitors could overcome resistance to SHP2 inhibition, particularly in NRAS-mutant neuroblastoma [].
Vemurafenib
Compound Description: Vemurafenib is a selective inhibitor of the BRAF kinase with the V600E mutation, commonly found in melanoma and other cancers [].
Relevance: Research indicates that combining vemurafenib with SHP2 inhibitors like II-B08 synergistically reduces survival and increases efficacy against neuroblastoma cells, irrespective of their NRAS mutation status [].
Trametinib
Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2 kinases, key components of the MAPK/ERK pathway frequently activated in various cancers [].
Relevance: Combining trametinib with SHP2 inhibitors, including II-B08, displays synergistic effects in reducing survival and enhancing efficacy against both NRAS wild-type and NRAS-mutant neuroblastoma cells []. This highlights the potential of combined SHP2 and MEK inhibition as a therapeutic approach.
Ulixertinib
Compound Description: Ulixertinib is a highly selective inhibitor of ERK1/2, essential kinases downstream of the RAS/RAF/MEK pathway involved in cell proliferation and survival [].
Relevance: Studies show that combining ulixertinib with SHP2 inhibitors, such as II-B08, leads to synergistic reductions in cell survival and enhanced efficacy in both NRAS wild-type and NRAS-mutant neuroblastoma cells []. These findings suggest that targeting both SHP2 and ERK could be a promising strategy for overcoming resistance to single-agent therapies in neuroblastoma.
Dasatinib
Compound Description: Dasatinib is a multi-kinase inhibitor that targets various tyrosine kinases, including BCR-ABL, SRC family kinases, and KIT []. It is used in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia.
Relevance: Research has shown that combining Dasatinib with the SHP2 inhibitor II-B08 results in enhanced efficacy compared to either inhibitor alone in blocking cell growth pathways and reducing cell viability in human mast cell leukemia HMC-1 cells and P815 cells []. This suggests a potential synergistic effect of targeting both SHP2 and other tyrosine kinases in the context of aggressive systemic mastocytosis.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Guanosine is a purine nucleoside in which guanine is attached to ribofuranose via a beta-N(9)-glycosidic bond. It has a role as a fundamental metabolite. It is a purines D-ribonucleoside and a member of guanosines. It is functionally related to a guanine. Guanosine is a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. Guanosine can be phosphorylated to become GMP (guanosine monophosphate), cGMP (cyclic guanosine monophosphate), GDP (guanosine diphosphate) and GTP (guanosine triphosphate) which are factors in signal transduction pathways. Guanosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Ribonucleoside is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Guanosine is a natural product found in Daphnia pulex, Sinocrassula indica, and other organisms with data available. Guanosine is a purine nucleoside formed from a beta-N9-glycosidic bond between guanine and a ribose ring and is essential for metabolism. Guanosine is a metabolite found in or produced by Saccharomyces cerevisiae. A purine nucleoside that has guanine linked by its N9 nitrogen to the C1 carbon of ribose. It is a component of ribonucleic acid and its nucleotides play important roles in metabolism. (From Dorland, 28th ed)
Gue1654 is a Gβγ-signaling-biased 5-OxoETE receptor antagonist. It inhibits neutrophil and eosinophil shape change and chemotaxis induced by 5-OxoETE but not chemoattractant C5a or prostaglandin D2 (PGD2;). Gue1654 inhibits 5-OxoETE-induced Gβγ-mediated inositol monophosphate (IP1) production in HEK293 cells transiently expressing the 5-OxoETE receptor, an effect that can be blocked by the Gβγ-inhibitor gallein, but has no effect on IP1 production induced by stimulation of endogenous Gαq-linked muscarinic receptors. In a bioluminescence resonance energy transfer (BRET) assay, Gue1654 reduces the 5-OxoETE-induced, but not basal, BRET fluorescence response, indicating disruption of the interaction between ligand-activated 5-OxoETE receptor and Gβγ. Gue1654 is a oxoeicosanoid receptor 1 (OXE-R) modulator. Gue1654 selectively inhibits Gβγ but not Gαi signaling upon activation of the Gαi-βγ heterotrimer by OXE-R. Gue1654 inhibits Gβγ-mediated opening of GIRK1/2 channels in HEK293 cells.
Guar gum, also called guaran, is a galactomannan polysaccharide extracted from guar beans that has thickening and stabilizing properties useful in the food, feed and industrial applications. The guar seeds are mechanically dehusked, hydrated, milled and screened according to application. It is typically produced as a free-flowing, off-white powder.
Iminoctadine is a member of the class of guanidines that is dioctylamine in which a hydrogen from each of the terminal methyl groups is replaced by a guanidino group. Once used as a fungicidal seed dressing, it is no longer approved for use in the European Union. It has a role as an antifungal agrochemical. It is a member of guanidines, a secondary amino compound and an aliphatic nitrogen antifungal agent.
Guineensine (or guineesine) is an alkaloid isolated from Piper sp. Natural product derived from plant source. Guineesine is an Acyl-CoA that acts by inhibiting cholesterol acyltransferase.